Vitamin A2

Description

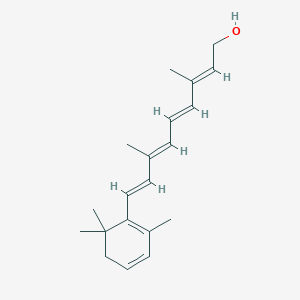

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCYDHJOKKGVHC-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018959 | |

| Record name | Vitamin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-80-1 | |

| Record name | 3,4-Didehydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroretinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEHYDRORETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Vitamin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of 3,4-didehydroretinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-didehydroretinol, also known as Vitamin A2, is a fascinating retinoid with a rich history intertwined with the fundamental discoveries of vision biochemistry. While often overshadowed by its more ubiquitous counterpart, retinol (B82714) (Vitamin A1), 3,4-didehydroretinol possesses unique chemical and biological properties that continue to be of interest to researchers in various fields, from marine biology to dermatology and drug development. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and biological significance of 3,4-didehydroretinol, complete with detailed experimental protocols and pathway visualizations.

Discovery and Early History

The journey to identifying 3,4-didehydroretinol began in the late 1920s with the application of the antimony trichloride (B1173362) colorimetric test to fish liver oils.

The Antimony Trichloride Reaction: An Unexpected Observation

In the late 1920s, while using the Carr-Price test, which utilizes antimony trichloride (SbCl₃) to produce a characteristic blue color with Vitamin A (retinol), researchers noticed an anomalous absorption band. In addition to the expected maximum at 620 nm for retinol, a second, longer-wavelength band appeared at approximately 693 nm in extracts from freshwater fish liver oils. Initially, this was often dismissed as an artifact. However, by 1937, independent research by Edisbury and colleagues, as well as Lederer and Rosanova, confirmed that this 693 nm chromogen was a distinct substance, particularly abundant in freshwater fish.

Elucidation of the Structure and Naming

It wasn't until 1952 that the definitive chemical structure of this new compound was elucidated by Farrar and colleagues. Through a combination of spectroscopic analysis and chemical synthesis, they determined that this "this compound" was structurally identical to retinol except for an additional double bond in the β-ionone ring, specifically at the 3,4-position. This led to its systematic name: 3,4-didehydroretinol .

Physicochemical and Biological Properties

The presence of the additional double bond in 3,4-didehydroretinol confers distinct physicochemical and biological properties compared to retinol.

| Property | 3,4-didehydroretinol (this compound) | Retinol (Vitamin A1) | Reference |

| Molecular Formula | C₂₀H₂₈O | C₂₀H₃₀O | [1] |

| Molar Mass | 284.44 g/mol | 286.45 g/mol | [1] |

| UV Absorption Max (in ethanol) | 351 nm | 325 nm | [2] |

| Carr-Price Reaction λmax | ~693 nm | ~620 nm | [2] |

| Biological Activity (relative to retinol) | 40% - 130% | 100% | [3][4] |

Key Experimental Protocols

The discovery and characterization of 3,4-didehydroretinol were reliant on several key experimental techniques. Below are detailed protocols for some of these fundamental methods.

Antimony Trichloride (Carr-Price) Test for 3,4-didehydroretinol

This colorimetric assay was instrumental in the initial detection of this compound.

Objective: To qualitatively and quantitatively determine the presence of retinoids in a sample based on the color change upon reaction with antimony trichloride.

Materials:

-

Sample (e.g., fish liver oil)

-

Chloroform (B151607) (anhydrous, ethanol-free)

-

Antimony trichloride (SbCl₃)

-

Spectrophotometer or colorimeter

Protocol:

-

Reagent Preparation: Prepare a saturated solution of antimony trichloride in chloroform (Carr-Price reagent). This should be done in a fume hood with appropriate personal protective equipment, as both chemicals are hazardous.

-

Sample Preparation: Dissolve a known amount of the oil or extract in a precise volume of chloroform.

-

Reaction: To a cuvette containing the sample solution, rapidly add an excess of the Carr-Price reagent.

-

Measurement: Immediately measure the absorbance at both 620 nm (for retinol) and 693 nm (for 3,4-didehydroretinol) using a spectrophotometer. The blue color is transient and fades quickly, so rapid measurement is crucial.

-

Quantification: The concentration can be estimated by comparing the absorbance to a standard curve prepared with known concentrations of purified retinol and 3,4-didehydroretinol.

Isolation and Purification of 3,4-didehydroretinol from Freshwater Fish Liver

Objective: To extract and purify 3,4-didehydroretinol from its natural source.

Materials:

-

Freshwater fish livers

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Hexane (B92381) or diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Chromatography column (e.g., alumina (B75360) or silica (B1680970) gel)

-

HPLC system

Protocol:

-

Saponification: Homogenize the fish livers and add a solution of potassium hydroxide in ethanol. Heat the mixture under reflux to saponify the fats and esters. An optimized condition for whole fish is heating to 80°C for 43 minutes[5].

-

Extraction: After cooling, extract the non-saponifiable lipids (containing the retinoids) into an organic solvent like hexane or diethyl ether.

-

Washing and Drying: Wash the organic phase with water to remove the soap and other water-soluble components. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Remove the solvent using a rotary evaporator under reduced pressure and dim light to prevent degradation of the retinoids.

-

Chromatographic Purification: The crude extract can be further purified using column chromatography on alumina or silica gel to separate different retinoids.

-

HPLC Analysis: The final purification and quantification are typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector set to 351 nm.

HPLC Quantification of 3,4-didehydroretinol in Human Skin

Objective: To quantify the amount of 3,4-didehydroretinol in human skin samples.

Materials:

-

Skin biopsy sample

-

Homogenizer

-

Organic solvents (e.g., hexane, ethanol)

-

Internal standard (e.g., retinyl acetate)

-

HPLC system with a C18 reverse-phase column and UV detector

Protocol:

-

Sample Homogenization: Homogenize the skin biopsy sample in an appropriate buffer.

-

Extraction: Extract the lipids and retinoids from the homogenate using a mixture of organic solvents, such as hexane and ethanol, after adding a known amount of an internal standard.

-

Centrifugation and Evaporation: Centrifuge the mixture to separate the phases and collect the organic layer. Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Use a mobile phase, for example, of methanol/water to separate the retinoids. Detect 3,4-didehydroretinol at its absorption maximum of 351 nm.

-

Quantification: Calculate the concentration of 3,4-didehydroretinol based on the peak area relative to the internal standard and a calibration curve generated with pure standards. In healthy human back skin epidermis, the concentration of dehydroretinol is approximately 0.4 ± 0.2 µg/g protein[6].

Signaling Pathways and Biological Roles

The Porphyropsin Visual Cycle in Freshwater Fish

The most well-characterized role of 3,4-didehydroretinol is in the visual system of freshwater and some amphibious and marine fish. In these species, 3,4-didehydroretinal (the aldehyde form) serves as the chromophore for a class of visual pigments called porphyropsins. This is in contrast to the rhodopsin system found in most terrestrial vertebrates and marine fish, which utilizes 11-cis-retinal. The porphyropsin system is an adaptation to the red-shifted light environment of freshwater habitats.

The following diagram illustrates the key steps in the porphyropsin visual cycle.

Biosynthesis in Human Skin

Interestingly, 3,4-didehydroretinol is also found in human skin, where it is synthesized from retinol by keratinocytes[7][8]. The enzyme responsible for this conversion is thought to be a cytochrome P450 enzyme. The biological significance of 3,4-didehydroretinol in the skin is not fully understood, but it may play a role in regulating keratinocyte proliferation and differentiation.

The following diagram illustrates the experimental workflow for demonstrating the biosynthesis of 3,4-didehydroretinol in cultured human keratinocytes.

Conclusion

From its serendipitous discovery in the early 20th century to its characterization as a key player in the visual systems of many aquatic species and its unexpected presence in human skin, 3,4-didehydroretinol has proven to be a molecule of significant scientific interest. The experimental techniques developed for its study have paved the way for a deeper understanding of retinoid metabolism and function. As research continues, the unique properties of 3,4-didehydroretinol may yet reveal new biological roles and potential therapeutic applications, making it a worthy subject of continued investigation for researchers, scientists, and drug development professionals.

References

- 1. 3,4-Didehydroretinol | C20H28O | CID 6436043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. THE PORPHYROPSIN VISUAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Retinol and 3, 4-didehydroretinol support growth in rats when fed at equimolar amounts and α-retinol is not toxic after short-term pharmacological doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and biological relevance of 3,4-didehydroretinol (this compound) in small indigenous fish species and its potential as a dietary source for addressing vitamin A deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP27C1 in Dehydroretinol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 family 27 subfamily C member 1 (CYP27C1) is a mitochondrial enzyme that has been identified as the key catalyst in the conversion of vitamin A1 (all-trans-retinol) to vitamin A2 (all-trans-3,4-dehydroretinol). This technical guide provides a comprehensive overview of the biochemical function, enzymatic activity, physiological significance, and regulatory pathways associated with CYP27C1. It includes a compilation of quantitative data, detailed experimental protocols for its study, and graphical representations of relevant biochemical and signaling pathways to serve as a resource for researchers in retinoid biology and drug development.

Introduction

CYP27C1 is a member of the cytochrome P450 superfamily of monooxygenases.[1] Initially considered an "orphan" enzyme with no known function, its role as an all-trans-retinol 3,4-desaturase was discovered in 2016.[1] This enzyme is crucial for generating dehydroretinol (this compound), a retinoid with distinct physiological roles, particularly in the visual systems of lower vertebrates and as a significant component of the retinoid pool in human skin.[1][2] As a mitochondrial P450 enzyme, its activity depends on an electron transport chain involving adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (AdR).[3] Understanding the function and regulation of CYP27C1 is critical for elucidating the full scope of retinoid metabolism and its implications in health and disease.

Biochemical Function and Enzymatic Activity

The Desaturation Reaction

The primary function of CYP27C1 is to catalyze the 3,4-desaturation of the β-ionone ring of retinoids. The canonical reaction is the conversion of all-trans-retinol (vitamin A1) to all-trans-3,4-didehydroretinol (this compound).[1]

The overall balanced chemical equation is: all-trans-retinol + 2 reduced adrenodoxin + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O[1]

While desaturation is the predominant activity, human CYP27C1 also produces minor hydroxylation products, specifically 4-hydroxy-retinol and 3-hydroxy-retinol.[3][4] The ratio of the primary desaturation product to these hydroxylation byproducts is approximately 100:3:2.[3][4]

Catalytic Mechanism and Electron Transport

As a mitochondrial P450, CYP27C1 receives electrons from NADPH via a short transport chain consisting of a flavoprotein, NADPH-adrenodoxin reductase (AdR), and an iron-sulfur protein, adrenodoxin (Adx).[3] The catalytic mechanism is thought to begin with the abstraction of a hydrogen atom from the C-4 position of the retinol molecule, initiating the desaturation pathway.[3] Both adrenodoxin reduction and C-H bond abstraction contribute to the rate-limiting steps of the reaction.[3][4]

Quantitative Data

Substrate Specificity and Kinetic Parameters

CYP27C1 can desaturate several retinoid forms, but it shows the highest catalytic efficiency with all-trans-retinol.

Table 1: Steady-State Kinetic Parameters of Human CYP27C1

| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹ min⁻¹) | Reference |

|---|---|---|---|---|

| all-trans-retinol | 4.1 ± 0.2 | 1.1 ± 0.2 | 3.7 ± 0.7 | [3] |

Data derived from in vitro reconstitution assays with purified human P450 27C1.[3]

Tissue Expression and Distribution

CYP27C1 expression varies significantly across species and tissues. In humans, it is most prominently found in the skin.

Table 2: CYP27C1 Expression Profile in Humans

| Tissue | Expression Level (mRNA) | Protein Localization | Reference |

|---|---|---|---|

| Skin | High | Epidermis | [1][3][5] |

| Cervix (Ectocervix) | Medium | - | [5] |

| Pancreas | Low | - | [6] |

| Liver | Low | - | [6] |

| Kidney | Low | - | [6] |

mRNA expression levels are relative and compiled from various databases and literature.[5][6]

Table 3: Retinoid Concentrations in Human Epidermis

| Compound | Mean Concentration (µg/g protein) | Standard Deviation | Reference |

|---|---|---|---|

| β-carotene | 13 | ± 5 | [7] |

| Retinol | 1.7 | ± 0.4 | [7] |

| Dehydroretinol | 0.4 | ± 0.2 | [7] |

Data from healthy human back skin epidermis.[7]

Physiological Role

In Aquatic Vertebrates: Vision

In many fish, amphibians, and reptiles, CYP27C1 plays a vital role in visual adaptation.[1] It is highly expressed in the retinal pigment epithelium (RPE) where it converts vitamin A1 to A2.[1] this compound-based chromophores (11-cis-3,4-didehydroretinal) create visual pigments called porphyropsins, which have a light absorption spectrum that is red-shifted compared to the vitamin A1-based rhodopsins.[1] This shift enhances vision in murky, freshwater environments where longer-wavelength light predominates.[1]

In Humans: Skin Biology

In humans, CYP27C1 is localized to the skin epidermis, where dehydroretinol constitutes a significant portion (around 25%) of the total retinoid pool.[8] The precise physiological function of this this compound pathway in the skin is not fully understood. It has been proposed that dehydroretinoids may offer enhanced stability against UV light, thereby protecting the skin from photodegradation and maintaining a functional retinoid reservoir.[8]

Signaling and Regulation

Regulation by Thyroid Hormone

CYP27C1 expression is regulated by thyroid hormones (TH). In zebrafish, TH signaling via thyroid hormone receptors (THRs) induces the expression of cyp27c1.[2] All three TH receptors (thraa, thrab, and thrb) appear to contribute to this induction, providing a mechanism for organisms to adapt their visual systems to environmental changes that are often linked to thyroid status, such as metamorphosis or migration.[2]

Role in Cancer: The IGF-1R/Akt/p53 Pathway

Recent studies have implicated CYP27C1 in cancer biology. In lung cancer cell lines, the expression level of CYP27C1 appears to influence tumorigenicity and sensitivity to anticancer agents.[9] Knockdown of CYP27C1 was associated with increased cell proliferation and tumor burden.[1] This effect is potentially mediated through the regulation of the IGF-1R/Akt/p53 signaling pathway, where CYP27C1 may act as a negative regulator of lung cancer cell proliferation.[10] The tumor suppressor p53 is known to negatively regulate the IGF-1/AKT pathway, and CYP27C1 appears to participate in this regulatory network, though the direct mechanism of interaction is still under investigation.[10][11][12][13]

Experimental Protocols

Heterologous Expression and Purification of Human CYP27C1

This protocol is adapted from methods for expressing modified human P450s in E. coli.[6][14][15]

-

Gene Synthesis and Cloning: Synthesize the human CYP27C1 cDNA with codons optimized for E. coli expression. Introduce an N-terminal modification (e.g., deletion of residues 3-60) to enhance expression and facilitate correct membrane insertion.[6] Clone the modified sequence into a suitable expression vector (e.g., pCW).

-

Expression: Transform the expression vector into an appropriate E. coli strain (e.g., DH5α). Grow cultures in Terrific Broth at 37°C to an OD₆₀₀ of ~0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and supplement the medium with δ-aminolevulinic acid (e.g., 0.5 mM). Continue incubation at a reduced temperature (e.g., 28°C) with vigorous shaking for 48-72 hours.

-

Cell Lysis and Membrane Preparation: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-acetate pH 7.6, 500 mM sucrose, 0.5 mM EDTA) with lysozyme (B549824) and protease inhibitors. Lyse cells using sonication or a high-pressure homogenizer.

-

Purification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and ultracentrifuge to pellet the membrane fraction. Solubilize the membrane pellet with a buffer containing a detergent (e.g., sodium cholate).

-

Chromatography: Purify the solubilized protein using a combination of chromatography techniques, such as ion-exchange chromatography (e.g., DEAE-Sepharose) followed by hydroxyapatite (B223615) chromatography. Monitor the purification process by CO-difference spectroscopy to identify P450-containing fractions.

-

Verification: Confirm the identity and purity of the protein using SDS-PAGE and mass spectrometry.

In Vitro CYP27C1 Activity Assay

This protocol describes a cell-free reconstituted system to measure enzyme kinetics.[3][16]

-

Reaction Mixture Preparation: In an amber vial, prepare a reaction mixture (final volume e.g., 0.5 mL) in 50 mM potassium phosphate (B84403) buffer (pH 7.4). The mixture should contain:

-

Purified recombinant CYP27C1 (e.g., 0.02 µM)

-

Bovine adrenodoxin (Adx) (e.g., 5 µM)

-

Bovine NADPH-adrenodoxin reductase (AdR) (e.g., 0.2 µM)

-

A lipid/detergent for membrane protein reconstitution (e.g., 30 µM L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Varying concentrations of all-trans-retinol substrate (e.g., 0.1 to 10 µM), added from a stock solution in ethanol.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiation: Start the reaction by adding an NADPH-generating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a fixed time (e.g., 2 minutes for steady-state kinetics), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding 2 volumes of an organic solvent, such as tert-butyl methyl ether or hexane, containing an antioxidant (e.g., 20 µM butylated hydroxytoluene, BHT) and an internal standard.[3][17]

-

Extraction: Vortex vigorously to extract the retinoids into the organic phase. Centrifuge to separate the phases.

-

Analysis: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for HPLC analysis.

Quantification of Dehydroretinol by HPLC

This protocol outlines the analysis of retinoids from the activity assay.[18][19][20][21][22]

-

HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase might be a mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile, water, and methanol.[21][22]

-

Detection: Monitor the eluent using a UV detector at a wavelength appropriate for retinoids, typically around 325-350 nm. Dehydroretinol has a characteristic absorption maximum distinct from retinol, allowing for their separation and quantification.

-

Quantification: Identify and quantify the dehydroretinol and other retinoid peaks by comparing their retention times and peak areas to those of authentic standards. Normalize the results using the internal standard to correct for extraction efficiency.

-

Kinetic Analysis: Plot the rate of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax (or kcat) values.

Conclusion and Future Directions

CYP27C1 is now firmly established as the enzyme responsible for dehydroretinol synthesis in vertebrates. Its role in tuning the visual system of aquatic animals is well-characterized, but its function in human skin remains an active area of investigation. The link between CYP27C1 and the IGF-1R/Akt/p53 signaling pathway opens new avenues for exploring its role in cancer biology and as a potential therapeutic target. Future research should focus on elucidating the precise physiological functions of the this compound pathway in human tissues, identifying the endogenous factors that regulate CYP27C1 expression in mammals, and exploring the potential for modulating its activity for therapeutic benefit in dermatology and oncology.

References

- 1. CYP27C1 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. Heterologous expression, purification, and properties of human cytochrome P450 27C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The IGF-1R/AKT pathway determines cell fate in response to p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities [mdpi.com]

- 13. Frontiers | Insulin-like Growth Factor 1 Signaling Axis Meets p53 Genome Protection Pathways [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

- 19. mdpi.com [mdpi.com]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

The Role of Dehydroretinol in Vertebrate Vision: A Technical Guide

Abstract

Vertebrate vision relies on a class of light-sensitive molecules called visual pigments, each comprising an opsin protein and a bound chromophore. The chromophore is typically 11-cis-retinal (B22103), a derivative of vitamin A1. However, a significant portion of vertebrates, particularly aquatic species, utilize an alternative chromophore, 11-cis-3,4-didehydroretinal, which is derived from 3,4-dehydroretinol (vitamin A2). The enzymatic conversion of vitamin A1 to this compound by the cytochrome P450 enzyme, CYP27C1, provides a powerful mechanism for sensory adaptation. The incorporation of the A2 chromophore into visual pigments induces a bathochromic, or red-shift, in their maximal absorbance, tuning the visual system to longer-wavelength light environments, such as those found in turbid freshwater habitats. This adaptation, however, comes with functional trade-offs, including reduced photosensitivity and increased thermal noise. This guide provides an in-depth examination of the biochemical pathways, physiological functions, and experimental methodologies related to the dehydroretinol-based visual system.

The Vitamin A1 to this compound Biochemical Pathway

The foundation of the A2-based visual system is the enzymatic conversion of vitamin A1 (all-trans-retinol) to this compound (all-trans-3,4-dehydroretinol). This critical step is catalyzed by the mitochondrial enzyme CYP27C1, a member of the cytochrome P450 superfamily.[1][2][3]

1.1 The Role of CYP27C1

CYP27C1 functions as a retinoid 3,4-desaturase.[2] The enzyme is primarily located in the retinal pigment epithelium (RPE) in species that utilize the A2 chromophore for vision.[3][4] It catalyzes the introduction of a double bond into the β-ionone ring of all-trans-retinol.[3] This reaction is an unusual desaturation for a mammalian P450 enzyme, with hydroxylation representing only a minor pathway.[1][2] The catalytic efficiency of CYP27C1 is highest for all-trans-retinol, indicating this is its primary physiological substrate for conversion to this compound.[1]

The basic reaction is as follows: all-trans-retinol + 2 reduced adrenodoxin (B1173346) + 2 H⁺ + O₂ → all-trans-3,4-didehydroretinol + 2 oxidized adrenodoxin + 2 H₂O[1]

1.2 The A2 Visual Cycle

Once synthesized, all-trans-3,4-dehydroretinol enters the visual cycle, a series of enzymatic reactions analogous to the canonical vitamin A1 cycle. The goal is to produce the light-sensitive chromophore, 11-cis-3,4-didehydroretinal. This molecule is then transported to the photoreceptor outer segments, where it binds to an opsin protein to form a functional A2-based visual pigment, known as porphyropsin.[5] The absorption of a photon causes the 11-cis isomer to convert to the all-trans form, initiating the phototransduction cascade that leads to vision.[6][7]

Functional Role in Spectral Tuning and Sensory Plasticity

The primary function of dehydroretinol in vision is to serve as the precursor for a chromophore that shifts the spectral sensitivity of visual pigments to longer wavelengths.[3][4] This phenomenon, known as spectral tuning, is a key mechanism for sensory adaptation.

2.1 Red-Shifting of λmax

The only structural difference between the A1 and A2 chromophores is an additional carbon-carbon double bond in the β-ionone ring of A2.[3] This extension of the conjugated π-electron system reduces the energy required for photoexcitation, resulting in the absorption of lower-energy, longer-wavelength light.[8] Consequently, replacing 11-cis-retinal with 11-cis-3,4-didehydroretinal causes a significant red-shift in the wavelength of maximal absorption (λmax) of the visual pigment.[3][4]

The magnitude of this shift is not constant; it is greater for pigments that are already sensitive to longer wavelengths.[3] For example, a long-wavelength-sensitive (LWS) cone pigment with an A1-based λmax of 575 nm might shift by 45 nm, whereas a short-wavelength-sensitive (SWS2) pigment with an A1-based λmax of 432 nm might only shift by 6 nm.[3]

2.2 Ecological Significance and Functional Trade-Offs

The use of A2-based pigments is strongly correlated with life in turbid aquatic environments, such as rivers and ponds, where particulate matter and dissolved organic compounds scatter and absorb shorter wavelengths, resulting in a red-shifted ambient light spectrum.[3][4] By tuning their photoreceptors to better match the available light, these animals can enhance visual sensitivity and contrast detection. It is estimated that as many as a quarter of all vertebrate species utilize this compound at some point in their life cycle.[3][4]

However, this adaptation involves critical trade-offs:

-

Decreased Photosensitivity: A2-based pigments are less sensitive to light than their A1 counterparts.[3][4]

-

Increased Thermal Noise: The lower energy barrier for isomerization means that A2 pigments have a higher rate of spontaneous activation by thermal energy, increasing the "noise" in the visual system.[3][4]

-

Broader Absorption Bandwidth: Porphyropsins exhibit a broader absorption spectrum compared to rhodopsins, which could affect wavelength discrimination.[3][4]

2.3 A Mechanism for Sensory Plasticity

Many species do not rely exclusively on A1 or A2 but instead use a mixture of both, dynamically adjusting the A1/A2 ratio in response to environmental cues.[4] This allows for continuous tuning of λmax on a physiological timescale, representing a remarkable form of sensory plasticity.[4] For instance, salmonids increase the proportion of A2 in their retinas as they migrate from clear oceanic waters to inland freshwater spawning grounds.[5] This dynamic regulation is controlled by the expression level of the cyp27c1 gene.[5]

Quantitative Data Summary

| Table 1: CYP27C1 Enzyme Kinetics and Product Ratios | |

| Parameter | Value |

| Primary Substrate | all-trans-retinol (Vitamin A1)[1] |

| Primary Product | all-trans-3,4-dehydroretinol (this compound)[1] |

| Catalytic Efficiency (kcat/Km) for all-trans-retinol | 1.9 ± 0.5 × 10⁶ M⁻¹s⁻¹ |

| Product Molar Ratio (at 7 μM substrate) | 100 (3,4-dehydroretinol) : 3 (4-OH retinol) : 2 (3-OH retinol)[2] |

| Table 2: Wavelength of Maximal Absorption (λmax) Shift with A1 to A2 Exchange | | | :--- | :--- | :--- | :--- | | Pigment Type | λmax with A1 (nm) | λmax with A2 (nm) | Red-Shift (nm) | | LWS (Leopard Frog) | 575 | 620 | 45[3] | | RH1 (Leopard Frog) | 502 | 527 | 25[3] | | SWS2 (Leopard Frog) | 432 | 438 | 6[3] |

| Table 3: Distribution and Environment of this compound Usage | |

| Vertebrate Groups | Predominantly freshwater and euryhaline fishes, amphibians.[9] |

| Habitat Correlation | Strongly associated with turbid, red-shifted aquatic environments.[3][4] |

| Absent In | Generally absent in mammals, birds, and fully terrestrial reptiles (with rare exceptions).[3] |

Experimental Protocols and Methodologies

The study of the dehydroretinol visual system requires specialized techniques for the extraction, separation, and quantification of labile, light-sensitive retinoid compounds, as well as methods to assess enzyme activity and photoreceptor function.

4.1 Protocol: Analysis of Retinoids in Ocular Tissue

This protocol outlines the standard method for identifying and quantifying retinoids, including retinol and dehydroretinol, from eye tissue extracts using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Tissue Homogenization: Dissected eye cups are homogenized in a suitable buffer (e.g., HEPES) in dim red light to prevent isomerization.

-

Extraction: Proteins are denatured (e.g., with SDS or methanol), and retinoids are extracted into an organic solvent, typically hexane. The extraction is often repeated to ensure complete recovery.[10]

-

Drying and Reconstitution: The combined organic extracts are dried under a stream of inert gas (nitrogen or argon) and reconstituted in a small volume of the mobile phase (e.g., hexane).[10]

-

HPLC Separation: The extract is injected onto a normal-phase silica (B1680970) column. Normal-phase chromatography provides superior resolution for separating geometric isomers of retinoids.[11] A gradient of a polar solvent (e.g., dioxane or ethyl acetate (B1210297) in hexane) is used as the mobile phase to elute the different retinoid species.[10][11]

-

Detection and Quantification:

-

UV/Vis Photodiode Array (PDA) Detection: Retinoids are identified by their characteristic absorption spectra and retention times compared to authentic standards. Quantification is based on the peak area at the λmax. This method can detect retinoids in the low picomole range.[11][12]

-

Mass Spectrometry (LC-MS): For higher sensitivity and definitive molecular identification, the HPLC system is coupled to a mass spectrometer. LC-MS can quantify retinoids in the low femtomole range and is crucial for samples with low chromophore content.[11][12]

-

4.2 Protocol: In Vitro Assay for CYP27C1 Desaturase Activity

This protocol describes a reconstituted in vitro system to measure the enzymatic activity of CYP27C1.

Methodology:

-

Component Preparation: Purified, recombinant human CYP27C1 enzyme is used. The necessary electron transfer partners, adrenodoxin (Adx) and adrenodoxin reductase (ADR), are also required, along with the cofactor NADPH.[2]

-

Reaction Mixture: The components are combined in a reaction buffer. The reaction is initiated by adding the substrate, all-trans-retinol.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Quenching: The reaction is stopped by adding a solvent like methanol (B129727) or ethanol (B145695) to precipitate the proteins.

-

Product Analysis: The reaction mixture is extracted, and the products (dehydroretinol and hydroxylated retinols) are analyzed and quantified using the HPLC method described in Protocol 4.1.[2]

4.3 Protocol: Measurement of Photoreceptor Spectral Sensitivity

Microspectrophotometry (MSP) is a key technique used to measure the absorption spectra of visual pigments directly within individual photoreceptor outer segments.

Methodology:

-

Sample Preparation: A small piece of retina is isolated and gently dissociated to separate individual photoreceptor cells. The preparation is mounted on a microscope slide in a suitable buffer.

-

Measurement: A dual-beam spectrophotometer built into a microscope is used. One narrow beam of monochromatic light is passed through the outer segment of a single rod or cone, while a reference beam passes through an adjacent empty area.

-

Data Acquisition: The absorbance is measured at a series of wavelengths across the visible spectrum to generate an absorption spectrum.

-

Data Analysis: The resulting spectrum is plotted, and the λmax is determined. To study the effect of A2, measurements can be taken from native A2-dominant retinas or from A1 retinas that have been bleached and regenerated with 11-cis-3,4-didehydroretinal.[3]

Implications for Research and Drug Development

Understanding the dehydroretinol pathway is crucial for several fields. For vision researchers, it provides a model system for studying sensory adaptation and the molecular basis of spectral tuning. For evolutionary biologists, the distribution of the A1/A2 system offers insights into the selective pressures that drive sensory system evolution.[5]

In the context of drug development, while direct manipulation of the A1/A2 ratio in humans is not a current therapeutic strategy (as CYP27C1 is not typically expressed in the human RPE), the study of retinoid metabolism remains vital.[2] The enzymes of the visual cycle are targets for therapies aimed at slowing retinal degeneration in diseases where the clearance of toxic retinoid byproducts is impaired.[7][13] A deeper understanding of all pathways of retinoid modification, including desaturation, contributes to a more complete picture of retinoid homeostasis and its role in ocular health and disease.

References

- 1. CYP27C1 - Wikipedia [en.wikipedia.org]

- 2. Human mitochondrial cytochrome P450 27C1 is localized in skin and preferentially desaturates trans-retinol to 3,4-dehydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin A1/A2 chromophore exchange: its role in spectral tuning and visual plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corbolab.wustl.edu [corbolab.wustl.edu]

- 5. Cambrian origin of the CYP27C1-mediated vitamin A1-to-A2 switch, a key mechanism of vertebrate sensory plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin A - Wikipedia [en.wikipedia.org]

- 7. Vitamin A and Vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retina, Retinol, Retinal and the Natural History of Vitamin A as a Light Sensor [mdpi.com]

- 9. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Supplementation with vitamin a derivatives to rescue vision in animal models of degenerative retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Vitamin A2 in Freshwater Fish: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A2, or 3,4-didehydroretinol, is a critical retinoid for many freshwater fish species, playing a pivotal role in visual adaptation to aquatic environments. Unlike terrestrial vertebrates and marine fish that primarily rely on Vitamin A1 (retinol), freshwater fish have evolved a unique metabolic pathway to either synthesize or utilize this compound. This guide provides a comprehensive overview of the this compound metabolic pathway, detailing the core biochemical steps, key enzymatic players, quantitative data, and relevant experimental protocols. This document is intended to serve as a technical resource for researchers in physiology, biochemistry, and pharmacology.

The Core Metabolic Pathway of this compound

The metabolic journey of this compound in freshwater fish begins with the uptake of Vitamin A1 precursors and culminates in the formation of its biologically active forms. The central and defining step in this pathway is the conversion of Vitamin A1 to this compound, a reaction catalyzed by the cytochrome P450 enzyme, Cyp27c1.[1][2][3][4][5] The overall pathway can be summarized as follows:

-

Dietary Uptake and Initial Metabolism: Freshwater fish obtain vitamin A primarily as retinol (B82714) (Vitamin A1) or provitamin A carotenoids, such as beta-carotene, from their diet.[6] In the intestine, retinyl esters are hydrolyzed to retinol, which is then absorbed by the enterocytes. Carotenoids are cleaved to form retinal, which is subsequently reduced to retinol.

-

Conversion of Vitamin A1 to this compound: The key enzymatic conversion of all-trans-retinol (Vitamin A1) to all-trans-3,4-didehydroretinol (this compound) is catalyzed by the cytochrome P450 enzyme, Cyp27c1.[1][2][3][4][5][7] This desaturation reaction introduces a double bond in the β-ionone ring of the retinol molecule.[7][8][9] This enzyme is predominantly expressed in the retinal pigment epithelium (RPE) of the eye.[1][7][10][11]

-

Activation to 3,4-didehydroretinal: 3,4-didehydroretinol is then oxidized to 3,4-didehydroretinal. This reversible reaction is catalyzed by retinol dehydrogenases (RDHs). While the specific RDHs involved in the this compound pathway in freshwater fish are not fully characterized, it is known that various RDHs can act on different retinol isomers.[12][13]

-

Role in Vision: In the photoreceptor cells of the retina, 11-cis-3,4-didehydroretinal serves as the chromophore for the visual pigment porphyropsin.[14][15] The replacement of rhodopsin (using 11-cis-retinal) with porphyropsin shifts the spectral sensitivity of the fish's vision towards longer wavelengths (red-shift), which is an adaptation to the light conditions in turbid freshwater environments.[1][2][4][5]

-

Oxidation to 3,4-didehydroretinoic Acid: 3,4-didehydroretinal can be irreversibly oxidized to 3,4-didehydroretinoic acid, the presumed biologically active form for gene regulation. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs).[16] Like RDHs, the specific RALDHs for the this compound pathway in these species require further investigation.

-

Storage and Transport: this compound is stored in the liver and other tissues as 3,4-didehydroretinyl esters.[17] For transport in the blood, 3,4-didehydroretinol binds to retinol-binding proteins (RBPs).

Quantitative Data

The following tables summarize the available quantitative data on the this compound metabolic pathway in freshwater fish.

Table 1: Enzyme Kinetics of Cyp27c1 from Zebrafish (Danio rerio) [1][2]

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| all-trans-retinol | 3.8 | 2.0 | 1.9 x 10⁶ |

| all-trans-retinal | - | - | 1.2 x 10⁶ |

| all-trans-retinoic acid | - | - | 0.8 x 10⁶ |

Table 2: Vitamin A1 and A2 Concentrations in Tissues of Various Freshwater Fish Species [18]

| Fish Species | Tissue | Retinol (µ g/100g ) | 3,4-didehydroretinol (µ g/100g ) | Total Vitamin A (µg RE/100g) |

| Henicorhynchus siamensis | Whole body | 422.8 | 262.3 | 737.5 |

| Parambassis siamensis | Whole body | 9.6 | 0.0 | 9.6 |

| Puntius brevis | Whole body | 15.4 | 0.0 | 15.4 |

| Rasbora urophthalma | Whole body | 25.1 | 15.8 | 44.1 |

| Cyclocheilichthys apogon | Whole body | 33.6 | 0.0 | 33.6 |

| Anabas testudineus | Whole body | 45.2 | 28.1 | 79.8 |

| Channa striata | Muscle | 12.3 | 0.0 | 12.3 |

| Clarias batrachus | Muscle | 10.1 | 0.0 | 10.1 |

| Pangasius larnaudii | Muscle | 11.2 | 0.0 | 11.2 |

| Barbonymus gonionotus | Muscle | 13.5 | 0.0 | 13.5 |

Experimental Protocols

In Vitro Cyp27c1 Enzyme Activity Assay

This protocol is adapted from studies on zebrafish Cyp27c1.[1][2]

a. Reagents and Buffers:

-

Purified zebrafish Cyp27c1 enzyme

-

Bovine adrenodoxin (B1173346) (Adx)

-

NADPH-adrenodoxin reductase (ADR)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

all-trans-retinol (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., methanol (B129727) with an internal standard)

b. Assay Procedure:

-

Prepare a reaction mixture containing purified Cyp27c1, bovine adrenodoxin, and NADPH-adrenodoxin reductase in potassium phosphate buffer.

-

Add the substrate, all-trans-retinol, at various concentrations (e.g., 0.1 to 10 µM).

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the product, 3,4-didehydroretinol, using High-Performance Liquid Chromatography (HPLC).

c. Data Analysis:

-

Quantify the amount of product formed using a standard curve.

-

Calculate the initial reaction velocity at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

HPLC Analysis of Vitamin A1 and A2 in Fish Tissues

This protocol provides a general framework for the quantification of retinol and 3,4-didehydroretinol in fish tissues.[18][19][20]

a. Sample Preparation (Saponification and Extraction):

-

Homogenize a known weight of fish tissue (e.g., liver, muscle, or whole fish).

-

Add an ethanolic potassium hydroxide (B78521) solution to the homogenate for saponification.

-

Incubate the mixture at an elevated temperature (e.g., 80°C for 43 minutes for whole fish) to hydrolyze retinyl esters.[18][19]

-

After cooling, extract the retinoids using an organic solvent (e.g., n-hexane or petroleum ether).

-

Wash the organic phase with water to remove the alkali.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol or mobile phase).

b. HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient starting from 50:50 methanol:water to 70:30 over 20 minutes.[20]

-

Flow Rate: Typically 1 mL/min.[20]

-

Detection: UV detection at a wavelength of 325 nm for retinol and 350 nm for 3,4-didehydroretinol.

-

Quantification: Use external or internal standards of authentic retinol and 3,4-didehydroretinol to create calibration curves for quantification.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: The metabolic pathway of this compound in freshwater fish.

Experimental Workflows

Caption: Experimental workflow for this compound analysis in fish tissue.

References

- 1. escholarship.org [escholarship.org]

- 2. Cyp27c1 red-shifts the spectral sensitivity of photoreceptors by converting vitamin A1 into A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyp27c1 Red-Shifts the Spectral Sensitivity of Photoreceptors by Converting Vitamin A1 into A2 [escholarship.org]

- 6. "A Comparison of Vitamin A1 & A2 Levels & the Role of Beta-Carotene & L" by Benjamin Del Tito Jr. [digitalcommons.wku.edu]

- 7. CYP27C1 - Wikipedia [en.wikipedia.org]

- 8. genecards.org [genecards.org]

- 9. CYP27C1 cytochrome P450 family 27 subfamily C member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. RETINOID METABOLISM AND CONVERSION OF RETINOL TO DEHYDRORETINOL IN THE CRAYFISH (PROCAMBARUS CLARKII) RETINA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. ON THE DISTRIBUTION OF VITAMINS A1 AND A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alcohol and Aldehyde Dehydrogenases: Retinoid Metabolic Effects in Mouse Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. econtent.hogrefe.com [econtent.hogrefe.com]

- 19. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

Biochemical Properties of 3,4-Dehydroretinal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3,4-dehydroretinal, a critical chromophore in the visual systems of many vertebrate species. The document details its chemical structure, spectroscopic properties, and role in the vitamin A2 visual cycle. Special emphasis is placed on the 11-cis isomer, the functional chromophore of the visual pigment porphyropsin. This guide also includes detailed experimental protocols for the extraction, analysis, and regeneration of porphyropsin, as well as a general methodology for the synthesis of 3,4-dehydroretinal isomers. The information is intended to serve as a valuable resource for researchers in vision science, pharmacology, and drug development.

Introduction

3,4-Dehydroretinal, also known as this compound aldehyde, is a derivative of retinal (vitamin A1 aldehyde) distinguished by an additional double bond in the β-ionone ring.[1][2] This structural modification results in a red-shift of the absorption spectrum of the visual pigments that utilize it as a chromophore.[3] These pigments, known as porphyropsins, are prevalent in freshwater and migratory fish, as well as some amphibians, adapting their vision to longer-wavelength light environments.[4][5]

The active form of 3,4-dehydroretinal in the visual cycle is the 11-cis isomer, which binds to a protein called opsin to form porphyropsin.[6][7] The absorption of a photon of light by 11-cis-3,4-dehydroretinal triggers its isomerization to the all-trans form, initiating the phototransduction cascade that leads to vision.[8] This guide delves into the core biochemical properties of 3,4-dehydroretinal, providing quantitative data, experimental methodologies, and visual representations of the key processes involved.

Chemical and Physical Properties

3,4-Dehydroretinal is a polyene aldehyde with the chemical formula C₂₀H₂₆O and a molar mass of 282.42 g/mol .[1] The presence of a conjugated system of double bonds is responsible for its ability to absorb light in the visible spectrum.

Structure

The systematic IUPAC name for all-trans-3,4-dehydroretinal is (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal.[1] Like retinal, 3,4-dehydroretinal can exist in several geometric isomers, with the all-trans, 11-cis, 9-cis, and 13-cis forms being the most relevant in biological systems.

Spectroscopic Properties

Table 1: Spectroscopic Properties of Porphyropsin and Related Compounds

| Compound | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Environment |

| Porphyropsin | 11-cis-3,4-dehydroretinal | 520 | 30,000 | Rod Outer Segments |

| Isoporphyropsin | 9-cis-3,4-dehydroretinal | 505 | Not Reported | Rod Outer Segments |

| 11-cis-Retinal (B22103) | 11-cis | ~380 | 24,900 | Organic Solvents |

Note: The extinction coefficient for porphyropsin was reported by Brown et al. (1963) as cited in Tsin et al. (1985)[8]. The λmax values for porphyropsin and isoporphyropsin are from regeneration experiments with bleached rod outer segments[6][8]. The data for 11-cis-retinal is provided for comparison[1].

The this compound Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the 11-cis isomer of the chromophore after its photoisomerization to the all-trans form. The this compound cycle, involving 3,4-dehydroretinal, is analogous to the vitamin A1 cycle.

The key steps in the this compound visual cycle are:

-

Photoisomerization: Absorption of a photon by 11-cis-3,4-dehydroretinal in porphyropsin triggers its conversion to all-trans-3,4-dehydroretinal, leading to a conformational change in the opsin protein and initiation of the phototransduction cascade.

-

Release and Reduction: All-trans-3,4-dehydroretinal is released from the opsin and reduced to all-trans-3,4-dehydroretinol by retinol (B82714) dehydrogenases (RDHs) in the photoreceptor outer segments.

-

Transport and Esterification: All-trans-3,4-dehydroretinol is transported to the retinal pigment epithelium (RPE), where it is esterified by lecithin-retinol acyltransferase (LRAT).

-

Isomerization: The all-trans-3,4-dehydroretinyl esters are the substrate for the isomerohydrolase RPE65, which converts them to 11-cis-3,4-dehydroretinol.

-

Oxidation and Transport: 11-cis-3,4-dehydroretinol is oxidized back to 11-cis-3,4-dehydroretinal by 11-cis-retinol (B117599) dehydrogenases and transported back to the photoreceptor outer segments to regenerate porphyropsin.

The conversion of vitamin A1 (retinol) to this compound (3,4-dehydroretinol) is catalyzed by the enzyme cytochrome P450 27C1 (Cyp27c1).

Isomerization of 3,4-Dehydroretinal

The conversion between different isomers of 3,4-dehydroretinal is a key aspect of its function.

Photoisomerization

Thermal Isomerization

The cis isomers of retinoids are thermodynamically less stable than the all-trans isomer and can undergo thermal isomerization. The rate of this process is generally slow in the dark at physiological temperatures, ensuring the stability of the 11-cis chromophore in the dark-adapted state. Specific kinetic data for the thermal isomerization of 3,4-dehydroretinal isomers are not well-documented in recent literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of 3,4-dehydroretinal.

Extraction and Analysis of 3,4-Dehydroretinal from Fish Retina

This protocol describes a method for extracting the chromophore from porphyropsin in a way that minimizes isomerization, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Preparation of Rod Outer Segments (ROS):

-

Dark-adapt goldfish overnight.

-

Dissect retinas and homogenize in a sucrose solution.

-

Perform sucrose density gradient ultracentrifugation to isolate the ROS layer.

-

Wash the isolated ROS to remove sucrose.

-

-

Extraction of 3,4-Dehydroretinyl Oximes:

-

Resuspend the washed ROS in water.

-

Add 1 M hydroxylamine (pH 7.0) to convert the retinal to its oxime derivative, which is more stable.

-

Add methanol, followed by methylene chloride and n-hexane.

-

Vortex and centrifuge to separate the phases. The upper hexane layer contains the 3,4-dehydroretinyl oximes.

-

-

HPLC Analysis:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Redissolve the residue in the HPLC mobile phase (e.g., 12% diethyl ether in n-hexane).

-

Inject the sample onto a normal-phase silica (B1680970) HPLC column.

-

Detect the eluting oxime isomers using a UV detector at approximately 360 nm.

-

Identify and quantify the isomers by comparing their retention times and peak areas to those of authentic standards.

-

In Vitro Regeneration of Porphyropsin

This protocol describes the regeneration of porphyropsin from bleached rod outer segments and different isomers of 3,4-dehydroretinal.

Protocol:

-

Preparation of Bleached ROS:

-

Isolate ROS as described in Protocol 5.1.

-

Expose the ROS suspension to bright light to completely bleach the native porphyropsin, yielding opsin.

-

-

Regeneration:

-

To the bleached ROS suspension, add a molar excess of a specific isomer of 3,4-dehydroretinal (e.g., 11-cis, 9-cis, or all-trans) dissolved in a small amount of ethanol.

-

Incubate the mixture in the dark at room temperature for a sufficient time (e.g., 2 hours) to allow for pigment regeneration.

-

-

Analysis:

-

Stop the regeneration reaction by adding hydroxylamine.

-

Centrifuge the mixture and extract the regenerated visual pigment from the pellet using a suitable detergent (e.g., 1% octyl glucoside).

-

Record the absorbance spectrum of the extract before and after bleaching to obtain the difference spectrum and determine the λmax of the regenerated pigment. Only the 11-cis and 9-cis isomers are expected to regenerate a visual pigment.[6][8]

-

General Strategy for the Synthesis of 11-cis-3,4-Dehydroretinal

General Steps:

-

Synthesis of the C15-Phosphonate: Prepare a C15-phosphonate reagent that will form the aldehyde end of the molecule.

-

Synthesis of the C5-β-ionone-derived component: Start with 3,4-dehydro-β-ionone and extend the side chain to a C5 aldehyde or ketone.

-

Horner-Wadsworth-Emmons Reaction: React the C15-phosphonate with the C5-β-ionone-derived component to form the full C20 carbon skeleton of 3,4-dehydroretinal. The stereochemistry of the newly formed double bond is typically trans (E).

-

Isomerization: The resulting all-trans-3,4-dehydroretinal can be photoisomerized to a mixture of isomers, including the desired 11-cis form.

-

Purification: The 11-cis-3,4-dehydroretinal is then purified from the isomeric mixture using preparative HPLC on a silica column.

Conclusion

3,4-Dehydroretinal is a fascinating and vital molecule in the visual systems of many animals, enabling them to perceive longer wavelengths of light. Its biochemical properties, particularly the photoisomerization of the 11-cis isomer, are central to the process of vision. While much is known about its qualitative role, this guide highlights the need for more comprehensive quantitative data on the spectroscopic and kinetic properties of its various isomers. The provided experimental protocols offer a solid foundation for researchers to further investigate the intricacies of the this compound visual cycle and the unique properties of porphyropsins. Continued research in this area will undoubtedly contribute to a deeper understanding of visual adaptation and may inform the development of novel therapeutic strategies for visual disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermal Isomerization Rates in Retinal Analogues using Ab-Initio Molecular Dynamics [arxiv.org]

- 3. Photic generation of 11-cis-retinal in bovine retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012155796A1 - Stereospecific synthesis process for tretinoin compounds - Google Patents [patents.google.com]

- 5. 11-Cis-3,4-didehydro retinal | 41470-05-7 | RBA47005 [biosynth.com]

- 6. Wavelength dependent cis-trans isomerization in vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Non-Visual Roles of Vitamin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A2, or dehydroretinol, has long been known for its role in the visual cycle of freshwater fish. However, its significance in non-visual biological processes in other vertebrates, including mammals, is an emerging area of research. This technical guide provides an in-depth exploration of the non-visual functions of this compound and its active metabolite, 3,4-didehydroretinoic acid (DDRA). We will delve into its molecular mechanisms, including receptor binding and transcriptional activation, and its influence on cellular processes such as differentiation and proliferation. This document synthesizes current quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this promising field.

Metabolism of this compound

This compound (3,4-didehydroretinol) is a naturally occurring analog of Vitamin A1 (retinol). In human tissues, particularly the skin, retinol (B82714) can be converted to dehydroretinol.[1] The biological effects of this compound are primarily mediated by its active metabolite, all-trans-3,4-didehydroretinoic acid (DDRA), which is formed through a two-step oxidation process.

References

Dehydroretinol in Human Skin: A Technical Guide to its Localization, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are crucial for maintaining healthy skin. Among these, dehydroretinol (also known as vitamin A2) has been identified as a significant endogenous retinoid in human skin. This technical guide provides a comprehensive overview of the current understanding of dehydroretinol's localization, biosynthesis, and potential functional significance in human cutaneous biology. This document details the quantitative distribution of dehydroretinol, outlines the experimental protocols for its analysis, and illustrates the key metabolic pathways.

Data Presentation: Quantitative Localization of Retinoids in Human Skin

Dehydroretinol is predominantly found in the epidermis, with significantly lower concentrations in the dermis.[1] The following table summarizes the quantitative data on the concentration of dehydroretinol and related retinoids in healthy human skin, providing a comparative view of their distribution.

| Retinoid | Skin Layer | Mean Concentration (± SD) (μg/g protein) | Reference |

| Dehydroretinol | Epidermis (Back) | 0.4 ± 0.2 | [1] |

| Retinol (B82714) | Epidermis (Back) | 1.7 ± 0.4 | [1] |

| β-Carotene | Epidermis (Back) | 13 ± 5 | [1] |

| Dehydroretinol | Upper Dermis | Lower than Epidermis | [1] |

| Retinol | Upper Dermis | Lower than Epidermis | [1] |

Biosynthesis and Metabolism of Dehydroretinol in Human Skin

Dehydroretinol is not obtained directly from the diet but is synthesized in the skin from its precursor, retinol (vitamin A1).

Primary Site of Synthesis

Studies have unequivocally demonstrated that keratinocytes are the principal cell type responsible for the conversion of retinol to dehydroretinol in human skin.[2] This 3,4-dehydrogenation pathway is not significantly active in other skin cells like melanocytes or dermal fibroblasts.[2]

The Retinol to Dehydroretinol Pathway

The biosynthesis of dehydroretinol from all-trans-retinol is a key metabolic process in the epidermis.[3] Research indicates that this conversion is an enzymatic process, though the specific enzymes responsible for the 3,4-desaturation of retinol in human keratinocytes are still under full investigation. Once synthesized, a significant portion of dehydroretinol is esterified for storage within the keratinocytes.[2]

Interplay with other Retinoid Metabolic Pathways

Topical application of retinol on skin leads to the formation of another significant metabolite, 14-hydroxy-4,14-retro-retinol (14-HRR) , which has been identified as a major polar metabolite of retinol.[4] This suggests that keratinocytes possess the enzymatic machinery to convert retinol into 14-HRR.[5] While the exact relationship and potential competition between the dehydroretinol and 14-HRR synthesis pathways are not fully elucidated, their shared precursor suggests a complex regulatory network for retinol metabolism in the skin. 14-HRR is recognized as an intracellular messenger molecule involved in growth control.[6][7][8]

Experimental Protocols

Accurate quantification and localization of dehydroretinol in skin tissue require specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Sample Preparation from Human Skin Biopsies

A standardized protocol for the extraction of retinoids from skin biopsies is crucial for reliable quantification.

-

Homogenization: Obtain full-thickness skin biopsies (10-30 mg). Homogenize the tissue specimens.

-

Saponification: To deconjugate retinyl esters, completely hydrolyze the homogenate in a solution of KOH in ethanol (B145695). This step is essential for the accurate quantification of total retinol and dehydroretinol.

-

Extraction: Partition the saponified mixture repeatedly between a non-polar solvent (e.g., petroleum ether or hexane) and a polar solvent mixture (e.g., ethanol and pH-adjusted water) to separate the retinoids.

-

Solvent Evaporation and Reconstitution: Evaporate the non-polar solvent phase containing the retinoids under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of dehydroretinol and other retinoids are typically achieved using reverse-phase HPLC with UV detection.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is often employed, starting with a more polar mobile phase (e.g., methanol/water) and gradually increasing the proportion of a less polar solvent.

-

Detection: UV detection is set at a wavelength of approximately 325 nm for retinol and can be optimized for dehydroretinol.

-

Quantification: The concentration of dehydroretinol is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a dehydroretinol standard. The results are typically normalized to the protein content of the tissue sample.[1]

Conclusion

Dehydroretinol is a physiologically relevant retinoid predominantly synthesized and localized within the keratinocytes of the human epidermis. Its formation from retinol highlights a unique metabolic pathway in the skin. The presence of other retinol metabolites, such as 14-hydroxy-4,14-retro-retinol, suggests a complex and tightly regulated network of retinoid metabolism. Further research is warranted to fully elucidate the specific enzymatic machinery and the functional significance of the dehydroretinol pathway in skin health and disease, which could open new avenues for dermatological drug development.

References

- 1. Vitamin A in human skin: II Concentrations of carotene, retinol and dehydroretinol in various components of normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 3,4-didehydroretinol from retinol by human skin keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 3-dehydroretinol (this compound) from all-trans-retinol (vitamin A1) in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14-Hydroxy-4,14-retro-retinol|High-Purity Research Compound [benchchem.com]

- 6. Intracellular signaling by 14-hydroxy-4,14-retro-retinol. [vivo.weill.cornell.edu]

- 7. columbia.edu [columbia.edu]

- 8. Intracellular signaling activity of synthetic (14R)-, (14S)-, and (14RS)-14-hydroxy-4,14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Significance of Vitamin A2 in Aquatic Species: A Technical Guide

Abstract

Vitamin A2 (3,4-didehydroretinol) plays a pivotal role in the visual adaptation of many aquatic species, particularly those inhabiting freshwater and coastal environments. This technical guide provides an in-depth exploration of the evolutionary significance of this compound, detailing its biochemical synthesis, the conversion of Vitamin A1-based rhodopsin to this compound-based porphyropsin, and the resulting spectral shifts in photoreceptor sensitivity. We present a comprehensive overview of the ecological drivers behind the prevalence of this compound, summarizing quantitative data on its distribution across various aquatic taxa. Furthermore, this guide offers detailed experimental protocols for the analysis of retinoids and visual pigments, alongside methodologies for genetic manipulation to study the function of key enzymes such as Cyp27c1. Visualizations of the core biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of this critical sensory adaptation.

Introduction

The visual systems of vertebrates are remarkably diverse, reflecting adaptations to a wide array of photic environments. In aquatic ecosystems, the spectral quality and intensity of light are significantly influenced by the depth and turbidity of the water, which preferentially scatters and absorbs shorter wavelengths of light, leading to a red-shifted ambient light environment. Many aquatic species have evolved a unique biochemical mechanism to tune their visual sensitivity towards these longer wavelengths: the utilization of this compound.

Vitamin A1 (retinol) is the canonical chromophore precursor in the visual pigments of most terrestrial and marine vertebrates, forming the basis of rhodopsin. In contrast, many freshwater and euryhaline (migratory) fishes, as well as some amphibians, utilize this compound to form a different visual pigment called porphyropsin.[1][2] The key structural difference between Vitamin A1 and A2 is an additional double bond in the β-ionone ring of this compound. This seemingly minor modification has profound consequences for visual perception, inducing a bathochromic (red) shift in the maximal absorbance of the visual pigment.[3]

This adaptive mechanism is not a static trait; many species can dynamically alter the ratio of Vitamin A1 to this compound in their retinas in response to environmental cues such as changes in light spectrum, temperature, and salinity.[4] This plasticity allows for the fine-tuning of visual sensitivity to match the prevailing light conditions of their habitat.

The enzymatic basis for this remarkable adaptation was a long-standing mystery until the discovery of the role of the cytochrome P450 enzyme, Cyp27c1, in converting Vitamin A1 to this compound.[5] This discovery has opened new avenues for research into the molecular mechanisms of sensory evolution and adaptation.